Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a methylthio group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Introduction of the methylthio group: The methylthio group is typically introduced through a substitution reaction using methylthiol (CH3SH) or a related reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for various organic reactions.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. Its Boc-protected amine group is particularly useful in peptide synthesis.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for more complex industrial products.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The hydroxy and methylthio groups can also undergo various transformations, making this compound highly reactive and versatile.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine (2R,3S)-3-amino-2-hydroxy-4-(methylthio)butanoate: Similar structure but lacks the Boc protecting group.
Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate: Similar structure but lacks the methylthio group.
Uniqueness
The presence of both the Boc protecting group and the methylthio group makes Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate unique. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C22H42N2O5S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h11-13H,1-10H2;6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-,7-/m.1/s1 |
InChI Key |
MWDURGIAMJOSBG-ZTLVEGPFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC)[C@H](C(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.